

An In-depth Technical Guide to 2-phenyl-4piperidin-1-ylquinoline

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Compound of Interest

Compound Name: 2-phenyl-4-piperidin-1-ylquinoline

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For Researchers, Scientists, and Drug Development Professionals

Abstract

4-piperidin-1-ylquinoline, a molecule of interest in medicinal chemistry. Despite its availability as a research chemical, detailed information regarding its discovery, synthetic protocols, and biological activity is not widely disseminated in primary scientific literature. This document consolidates available data, outlines plausible synthetic routes based on established quinoline synthesis methodologies, and presents recent computational findings that suggest its potential as an acetylcholinesterase inhibitor. The guide aims to serve as a foundational resource for researchers investigating this compound and similar quinoline derivatives.

Introduction and Discovery

The precise history of the discovery of **2-phenyl-4-piperidin-1-ylquinoline** is not well-documented in publicly accessible scientific literature. The compound is available commercially as a research chemical, specifically as its di-hydrobromide salt with the CAS Number 1172851-80-7, which confirms its synthesis and existence[1]. However, the original synthetic disclosure, including the date and the scientific team responsible, remains elusive in major databases. Its structural architecture, featuring a 2-phenylquinoline core, is a common motif in medicinal chemistry, suggesting it may have been synthesized as part of a larger library for screening purposes. A regioisomer, 2-phenyl-4-(2-piperidinyl)quinoline (CAS Number: 383128-79-8), is also documented, highlighting the chemical tractability of this scaffold[2][3].



Chemical Structure and Properties

IUPAC Name: 2-phenyl-4-(piperidin-1-yl)quinoline Molecular Formula: C20H20N2 Molecular Weight: 288.39 g/mol

The structure consists of a quinoline ring system substituted with a phenyl group at the 2-position and a piperidine ring linked via its nitrogen atom to the 4-position of the quinoline core.

Plausible Synthetic Pathways

While a specific, detailed experimental protocol for the synthesis of **2-phenyl-4-piperidin-1-ylquinoline** has not been identified in the surveyed literature, its structure allows for a logical retrosynthetic analysis based on well-established named reactions for quinoline synthesis. The most probable synthetic strategy involves a two-stage process: first, the synthesis of a 4-substituted-2-phenylquinoline precursor, followed by the introduction of the piperidine moiety.

Stage 1: Synthesis of the 2-Phenylquinoline Core

Several classical methods can be employed to construct the 2-phenylquinoline scaffold:

- Friedländer Synthesis: This reaction involves the condensation of a 2-aminobenzophenone with a compound containing an α -methylene group, such as acetaldehyde or acetone, under acid or base catalysis to form the quinoline ring[1][4][5].
- Doebner-von Miller Reaction: This method uses an aniline, in this case, aniline itself, reacted with an α,β-unsaturated carbonyl compound. For a 2-phenylquinoline, this would typically involve a derivative of cinnamaldehyde or chalcone[6].
- Combes Quinoline Synthesis: This synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. This method is particularly useful for generating 2,4-substituted quinolines[7].

A common and direct precursor for the final step would be 4-chloro-2-phenylquinoline. This intermediate can be synthesized from 2-phenyl-4-hydroxyquinoline, which itself can be prepared via methods like the Conrad-Limpach synthesis.

Stage 2: Introduction of the Piperidine Moiety



The most likely final step in the synthesis is a nucleophilic aromatic substitution (SNAr) reaction. This would involve reacting 4-chloro-2-phenylquinoline with piperidine. The electron-withdrawing nature of the quinoline ring nitrogen activates the 4-position for nucleophilic attack by the secondary amine of piperidine, displacing the chloride leaving group.

Experimental Protocols (Hypothetical)

Based on the plausible synthetic pathway described above, a detailed hypothetical experimental protocol is provided. Note: This is a theoretical procedure and would require optimization and validation in a laboratory setting.

Synthesis of 4-chloro-2-phenylquinoline

- Starting Material: 2-phenyl-4-hydroxyquinoline.
- Reagents: Phosphorus oxychloride (POCI3).
- Procedure:
 - 1. To a round-bottom flask, add 2-phenyl-4-hydroxyquinoline (1 equivalent).
 - 2. Carefully add an excess of phosphorus oxychloride (e.g., 5-10 equivalents) under an inert atmosphere (e.g., nitrogen or argon).
 - 3. Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - 4. After completion, cool the mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCI3.
 - 5. Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide solution) until the product precipitates.
 - 6. Filter the solid precipitate, wash with cold water, and dry under vacuum.
 - 7. Purify the crude 4-chloro-2-phenylquinoline by recrystallization from a suitable solvent (e.g., ethanol or acetone).



Synthesis of 2-phenyl-4-piperidin-1-ylquinoline

- Starting Materials: 4-chloro-2-phenylquinoline and piperidine.
- Solvent: A high-boiling point polar aprotic solvent such as N,N-Dimethylformamide (DMF),
 Dimethyl sulfoxide (DMSO), or a protic solvent like ethanol.
- Procedure:
 - 1. In a sealed reaction vessel, dissolve 4-chloro-2-phenylquinoline (1 equivalent) in the chosen solvent.
 - 2. Add an excess of piperidine (e.g., 2-5 equivalents). A base (e.g., K2CO3 or triethylamine) may be added to scavenge the HCl byproduct.
 - 3. Heat the mixture at an elevated temperature (e.g., 100-150 °C) for several hours to overnight. Monitor the reaction by TLC.
 - 4. Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
 - 5. Filter the crude product, wash with water, and dry.
 - 6. Purify the final compound using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
 - 7. Characterize the final product using techniques such as 1H NMR, 13C NMR, Mass Spectrometry, and melting point analysis.

Biological Activity and Potential Applications

While experimental data on the biological activity of **2-phenyl-4-piperidin-1-ylquinoline** is scarce, a recent computational study has identified it as a potential inhibitor of acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease.

Acetylcholinesterase Inhibition (Computational Data)



A 2024 in silico study screened a library of compounds for their potential to inhibit AChE. The findings for **2-phenyl-4-piperidin-1-ylquinoline** are summarized in the table below.

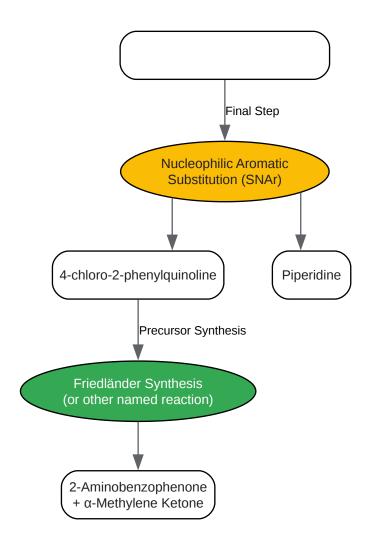
Parameter	Value	Reference
Binding Affinity (kcal/mol)	-9.23 ± 0.048	[6]
Docking Score (HDOCK)	-195.06	[6]
Predicted Bioavailability Score	0.535	[6]
Lipinski's Rule of Five Violations	0	[6]
Blood-Brain Barrier Permeability	High (Predicted)	[6]

These computational results suggest that **2-phenyl-4-piperidin-1-ylquinoline** has a strong theoretical binding affinity for AChE, comparable to or exceeding that of some known inhibitors. Its favorable predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including high predicted blood-brain barrier permeability and no violations of Lipinski's rule of five, mark it as a promising candidate for further investigation as a potential therapeutic agent for neurodegenerative diseases like Alzheimer's. However, it is crucial to note that these are predictive data and require validation through in vitro and in vivo experimental studies.

Logical and Workflow Diagrams Retrosynthetic Analysis Workflow

The logical process for designing the synthesis of the target molecule can be visualized as follows:





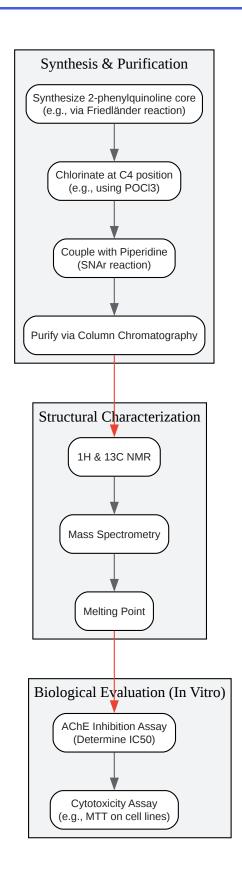
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Caption: Retrosynthetic analysis of **2-phenyl-4-piperidin-1-ylquinoline**.

Proposed Experimental Workflow

A flowchart detailing the proposed experimental steps from synthesis to initial biological screening.





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Caption: Proposed experimental workflow for synthesis and evaluation.



Conclusion and Future Directions

2-phenyl-4-piperidin-1-ylquinoline represents a molecule with untapped potential. While its history and experimental profile are not well-defined in the literature, its structure is synthetically accessible via established chemical reactions. Recent computational data provides a compelling rationale for its investigation as an acetylcholinesterase inhibitor.

Future research should focus on:

- Definitive Synthesis and Characterization: Publishing a detailed, validated experimental protocol for its synthesis.
- In Vitro Validation: Experimentally determining its inhibitory activity (IC50/Ki) against AChE and other related enzymes like butyrylcholinesterase.
- Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the contributions of the phenyl and piperidinyl moieties to its biological activity.
- In Vivo Studies: If in vitro activity is confirmed, advancing the compound to preclinical models to assess its efficacy, pharmacokinetics, and safety profile.

This technical guide serves as a starting point for researchers to bridge the existing knowledge gap and explore the therapeutic potential of this intriguing quinoline derivative.

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